molecular formula C9H14N4 B1520845 1-(Pyrimidin-2-yl)piperidin-3-amine CAS No. 1146290-25-6

1-(Pyrimidin-2-yl)piperidin-3-amine

Cat. No.: B1520845
CAS No.: 1146290-25-6
M. Wt: 178.23 g/mol
InChI Key: OPGDLXLANFEESO-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperidin-3-amine is a chemical compound with the CAS Number: 1146290-25-6 and a linear formula of C9H14N4 . It has a molecular weight of 178.24 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrimidin-2-yl compounds has been explored in various studies . For instance, substituted o- and p-nitroanilines and m-benzylaminoanilines in the reaction with cyanamide formed 4-pyridyl-substituted pyrimidin-2-ylcyanamides and 2-amino-pyrimidines . Another study reported the synthesis of a series of novel and potent PLK4 inhibitors with an aminopyrimidine core .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 178.24 and a linear formula of C9H14N4 .

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

  • A series of pyrimidines were synthesized as potent sigma-1 receptor (σ1R) antagonists, showing promise in treating neuropathic pain. The compounds demonstrated high binding affinity to σ1R and good selectivity, with one derivative exhibiting significant antinociceptive effects in neuropathic pain models without causing motor impairments, suggesting potential for drug development for neuropathic pain treatment (Lan et al., 2014).

Metabolic Studies

  • The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor were examined in rats, dogs, and humans, highlighting the significance of the pyrimidine scaffold in drug metabolism and its implications for therapeutic applications (Sharma et al., 2012).

Methodological Advances in Chemistry

  • Research on asymmetric carbon-carbon bond formations in conjugate additions has provided new routes to substituted piperidines, pyrrolidines, and pyrimidinones, demonstrating the versatility of pyrimidine-containing compounds in synthetic chemistry and their potential in creating diverse therapeutic agents (Johnson et al., 2002).

DNA Interaction Studies

  • The interaction of piperidine with DNA at sites of N7-alkylguanines has been explored, providing insights into the mechanisms of DNA damage and repair, which is crucial for understanding the mutagenic and carcinogenic potential of certain compounds (Mattes et al., 1986).

Coordination Chemistry

  • Ligands based on the pyrimidine scaffold have been investigated for their ability to form complexes with metals, which could have applications in catalysis, molecular recognition, and the development of new materials (Folmer-Andersen et al., 2003).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against certain vital inflammatory mediators . For example, they can function by suppressing the activity of prostaglandin E2 generated by COX enzymes .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Research on pyrimidin-2-yl compounds, such as 1-(Pyrimidin-2-yl)piperidin-3-amine, is ongoing, with studies exploring their synthesis, biological activity, and potential applications . For instance, one study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluated their pharmacokinetic profiles and biological activity . Another study designed, synthesized, and biologically evaluated novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors .

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase B (PKB or Akt). This compound interacts with several enzymes and proteins, including PKB, which is a crucial component of intracellular signaling pathways regulating growth and survival . The interaction between this compound and PKB involves ATP-competitive inhibition, leading to the modulation of signaling pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . The inhibition of PKB by this compound results in reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, such as inhibition of PKB, remain significant over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that are rapidly cleared from the body . This metabolic process affects the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound is crucial for its effectiveness in inhibiting PKB and modulating signaling pathways .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to inhibit PKB and affect cellular processes .

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGDLXLANFEESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-25-6
Record name 1-(pyrimidin-2-yl)piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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